Home > Products > Screening Compounds P10199 > YAP/TAZ inhibitor-1
YAP/TAZ inhibitor-1 - 2093565-23-0

YAP/TAZ inhibitor-1

Catalog Number: EVT-2929378
CAS Number: 2093565-23-0
Molecular Formula: C33H39N3O5S2
Molecular Weight: 621.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Verteporfin

Compound Description: Verteporfin is a benzoporphyrin derivative initially developed for photodynamic therapy in ophthalmology. It has been identified as an inhibitor of the YAP-TEAD interaction and exhibits anti-tumor activity in various cancer models. [, , , , , ]

Relevance: Verteporfin is functionally related to YAP/TAZ inhibitor-1 as both compounds inhibit the YAP/TAZ-TEAD pathway. While their structures are not compared in the provided abstracts, both compounds ultimately disrupt the transcriptional activity of the YAP/TAZ-TEAD complex. [, , ]

Celastrol

Compound Description: Celastrol is a natural compound derived from the plant Tripterygium wilfordii. It has been identified as an inhibitor of the YAP/TAZ-TEAD interaction and has demonstrated anti-cancer effects in vitro, including inhibition of cell proliferation, transformation, and migration. [, ]

Relevance: Similar to YAP/TAZ inhibitor-1, Celastrol disrupts the YAP/TAZ-TEAD pathway, specifically by interfering with the interaction between YAP/TAZ and TEAD. This functional similarity suggests a potential relationship in their mechanism of action, although their specific structural similarities are not detailed in the abstracts. []

Simvastatin

Compound Description: Simvastatin is a member of the statin drug class, primarily known for its cholesterol-lowering properties. Recent research suggests that simvastatin also exhibits anti-cancer effects, particularly by suppressing YAP/TAZ expression. [, ]

Relevance: Although not a direct inhibitor of YAP/TAZ-TEAD interaction like YAP/TAZ inhibitor-1, simvastatin influences the pathway by suppressing YAP/TAZ expression. This suggests a functional link between simvastatin and YAP/TAZ inhibitor-1 in modulating the activity of this pathway. []

Fluvastatin

Compound Description: Fluvastatin, another member of the statin drug class, is primarily used to lower cholesterol levels. In the context of cancer research, fluvastatin has been shown to constrain the nuclear localization of YAP/TAZ, thus impacting their transcriptional activity. []

Relevance: Unlike YAP/TAZ inhibitor-1, which directly inhibits YAP/TAZ-TEAD interaction, fluvastatin appears to indirectly influence the pathway by preventing YAP/TAZ from reaching the nucleus. Despite this difference in their direct targets, both compounds ultimately aim to suppress YAP/TAZ-mediated transcriptional activity. []

Cinobufacini Injection (CI)

Compound Description: Cinobufacini injection is an aqueous extract of Cutis Bufonis used in traditional Chinese medicine for cancer therapy. Studies suggest that CI exerts anti-cancer effects, partly by inhibiting the PIN1-YAP/TAZ signaling pathway. []

Relevance: While the specific components of CI responsible for YAP/TAZ modulation remain unclear, its activity suggests a functional connection with YAP/TAZ inhibitor-1. Both CI and YAP/TAZ inhibitor-1 ultimately aim to suppress the YAP/TAZ pathway, although their precise mechanisms and targets within the pathway may differ. []

Lovastatin

Compound Description: Lovastatin, belonging to the statin drug class, is widely used for its cholesterol-lowering effects. Emerging evidence indicates that lovastatin can inhibit both the canonical Wnt/β-catenin and alternative Wnt-YAP/TAZ signaling pathways, contributing to its anti-cancer properties. []

Relevance: While not directly inhibiting the YAP/TAZ-TEAD interaction like YAP/TAZ inhibitor-1, lovastatin impacts the pathway upstream by suppressing RhoA activity. This upstream modulation ultimately influences YAP/TAZ activity, highlighting a functional link between lovastatin and YAP/TAZ inhibitor-1 in regulating this pathway. []

Neratinib

Compound Description: Neratinib is an irreversible ERBB1/2/4 inhibitor that disrupts K-RAS localization and induces MST4 degradation via autophagy. This leads to reduced membrane stiffness and inactivation of several signaling pathways, including PI3K, ERK1/2, and YAP/TAZ. []

Relevance: While not directly targeting YAP/TAZ like YAP/TAZ inhibitor-1, neratinib influences the YAP/TAZ pathway by inducing MST4 degradation and altering membrane rigidity, ultimately impacting downstream YAP/TAZ activity. Both neratinib and YAP/TAZ inhibitor-1 affect the YAP/TAZ pathway, suggesting a functional link despite different mechanisms. []

Cinacalcet

Compound Description: Cinacalcet is a calcimimetic agent primarily used to treat secondary hyperparathyroidism. Recent studies suggest that cinacalcet can also act as a YAP inhibitor and exert anti-cancer effects in hepatocellular carcinoma (HCC) models. []

Relevance: Cinacalcet, similar to YAP/TAZ inhibitor-1, targets the YAP/TAZ pathway to inhibit tumor growth. While the exact mechanisms might differ, both compounds highlight the potential of targeting this pathway for therapeutic purposes. []

Source and Classification

YAP/TAZ inhibitor-1 is classified as a small-molecule inhibitor. It has been developed through high-throughput screening methods aimed at identifying compounds that disrupt the YAP/TAZ-TEAD interaction, which is essential for the transcriptional activity of YAP and TAZ in cancer cells. The compound is derived from a library of small molecules and has been characterized for its ability to selectively inhibit these interactions without affecting other cellular pathways.

Synthesis Analysis

Methods

The synthesis of YAP/TAZ inhibitor-1 involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that are modified through a series of chemical reactions.
  2. Key Reactions:
    • Condensation Reactions: These are crucial for forming the core structure of the inhibitor.
    • Functional Group Modifications: Various functional groups are introduced or modified to enhance potency and selectivity.
    • Purification: The final product is purified using techniques such as column chromatography to isolate the active compound from by-products.

Technical Details

The synthetic route often employs techniques like:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass Spectrometry (MS) for molecular weight determination.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
Molecular Structure Analysis

Structure

YAP/TAZ inhibitor-1 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with target proteins. The precise three-dimensional conformation is critical for its binding affinity and biological activity.

Data

The molecular formula, molecular weight, and specific stereochemistry of YAP/TAZ inhibitor-1 have been determined through analytical techniques. For instance, it may exhibit a molecular weight in the range of 300–500 g/mol, which is typical for small-molecule inhibitors.

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions during synthesis, including:

  • Nucleophilic Substitution: Used to introduce specific substituents that enhance biological activity.
  • Cyclization Reactions: Often employed to form rings that are integral to the inhibitor's structure.

Technical Details

These reactions are optimized for yield and selectivity, ensuring that the final product exhibits high potency against its target proteins. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled.

Mechanism of Action

Process

YAP/TAZ inhibitor-1 functions by binding to the TEAD transcription factors, preventing their interaction with YAP and TAZ. This inhibition disrupts the transcriptional program that promotes cell growth and survival in cancer cells.

Data

In cellular assays, treatment with YAP/TAZ inhibitor-1 has been shown to reduce the expression of target genes associated with cell proliferation, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61), indicating effective blockade of the YAP/TAZ signaling pathway.

Physical and Chemical Properties Analysis

Physical Properties

YAP/TAZ inhibitor-1 typically appears as a solid crystalline substance at room temperature. Its solubility profile varies depending on solvent choice but generally shows favorable solubility in organic solvents.

Chemical Properties

The compound's stability under physiological conditions is crucial for its application in biological systems. Studies indicate that it maintains stability across a range of pH levels and temperatures relevant to cellular environments.

Applications

YAP/TAZ inhibitor-1 has significant potential in scientific research, particularly in:

  • Cancer Therapeutics: Targeting tumors with dysregulated YAP/TAZ signaling.
  • Cell Biology: Investigating the roles of YAP and TAZ in cellular processes such as proliferation, differentiation, and response to stress.
  • Drug Development: Serving as a lead compound for further modifications aimed at enhancing efficacy and selectivity against various cancer types.

Properties

CAS Number

2093565-23-0

Product Name

YAP/TAZ inhibitor-1

IUPAC Name

(NE)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine

Molecular Formula

C33H39N3O5S2

Molecular Weight

621.81

InChI

InChI=1S/C33H39N3O5S2/c1-23(24-7-5-4-6-8-24)35-17-19-36(20-18-35)43(40,41)27-10-12-29-28-11-9-26(21-30(28)32(34-37)31(29)22-27)42(38,39)25-13-15-33(2,3)16-14-25/h4-12,21-23,25,37H,13-20H2,1-3H3/b34-32+

InChI Key

MYVLNSCWZUAUMQ-NWBJSICCSA-N

SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)C6CCC(CC6)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.